Cas no 1365244-50-3 (3-methyl-4-(methylcarbamoyl)phenylboronic acid)

3-Methyl-4-(methylcarbamoyl)phenylboronic acid is a boronic acid derivative featuring a methylcarbamoyl substituent at the para position relative to the boronic acid group. This compound is valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stable boronic acid moiety and compatibility with diverse reaction conditions. The methylcarbamoyl group enhances its utility in medicinal chemistry and material science applications, where functionalized arylboronic acids are often employed as intermediates. Its well-defined structure and reactivity make it suitable for constructing complex molecules with precision. The compound is typically handled under inert conditions to preserve its stability and reactivity.
3-methyl-4-(methylcarbamoyl)phenylboronic acid structure
1365244-50-3 structure
商品名:3-methyl-4-(methylcarbamoyl)phenylboronic acid
CAS番号:1365244-50-3
MF:C9H12BNO3
メガワット:193.007482528687
MDL:MFCD23163282
CID:5243505
PubChem ID:66691681

3-methyl-4-(methylcarbamoyl)phenylboronic acid 化学的及び物理的性質

名前と識別子

    • (3-methyl-4-(methylcarbamoyl)phenyl)boronic acid
    • 3-methyl-4-(methylcarbamoyl)phenylboronic acid
    • MDL: MFCD23163282
    • インチ: 1S/C9H12BNO3/c1-6-5-7(10(13)14)3-4-8(6)9(12)11-2/h3-5,13-14H,1-2H3,(H,11,12)
    • InChIKey: RSIDLBJYHVRPJN-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=CC(B(O)O)=CC=1C)(=O)NC

計算された属性

  • せいみつぶんしりょう: 193.091
  • どういたいしつりょう: 193.091
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6A^2

3-methyl-4-(methylcarbamoyl)phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-251740-1.0g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
1.0g
$485.0 2024-06-19
Enamine
EN300-251740-5g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3
5g
$1406.0 2023-09-15
Enamine
EN300-251740-0.05g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
0.05g
$407.0 2024-06-19
Enamine
EN300-251740-0.25g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
0.25g
$447.0 2024-06-19
Enamine
EN300-251740-5.0g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
5.0g
$1406.0 2024-06-19
Enamine
EN300-251740-10g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3
10g
$2085.0 2023-09-15
Enamine
EN300-251740-0.1g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
0.1g
$427.0 2024-06-19
Enamine
EN300-251740-10.0g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
10.0g
$2085.0 2024-06-19
Enamine
EN300-251740-2.5g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
2.5g
$949.0 2024-06-19
Enamine
EN300-251740-0.5g
[3-methyl-4-(methylcarbamoyl)phenyl]boronic acid
1365244-50-3 95%
0.5g
$465.0 2024-06-19

3-methyl-4-(methylcarbamoyl)phenylboronic acid 関連文献

3-methyl-4-(methylcarbamoyl)phenylboronic acidに関する追加情報

Introduction to 3-methyl-4-(methylcarbamoyl)phenylboronic acid (CAS No. 1365244-50-3)

3-methyl-4-(methylcarbamoyl)phenylboronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1365244-50-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a boronic acid moiety linked to a phenyl ring with substituents, exhibits unique chemical properties that make it valuable in various synthetic applications, particularly in cross-coupling reactions and as a precursor in drug development.

The molecular structure of 3-methyl-4-(methylcarbamoyl)phenylboronic acid consists of a benzene ring substituted with a methyl group at the 3-position and a methylcarbamoyl group at the 4-position, further functionalized with a boronic acid (-B(OH)₂) group. This arrangement imparts distinct reactivity, making it an interesting candidate for medicinal chemistry and industrial processes. The boronic acid functionality is particularly noteworthy, as it participates in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules.

In recent years, boronic acids have been extensively studied for their role in pharmaceutical applications. The ability of boronic acids to form stable complexes with diols and other polyhydroxy compounds has led to their widespread use in the synthesis of glycosides and other carbohydrate-based drugs. Additionally, boron-containing compounds have shown promise in oncology, with several boronated derivatives being investigated as potential chemotherapeutic agents. The presence of both the methyl and methylcarbamoyl groups in 3-methyl-4-(methylcarbamoyl)phenylboronic acid suggests potential interactions with biological targets, making it a promising scaffold for drug discovery.

The synthesis of 3-methyl-4-(methylcarbamoyl)phenylboronic acid involves multi-step organic transformations, typically starting from commercially available aromatic precursors. The introduction of the boronic acid group often requires halogenation followed by lithiation and borylation steps. The methyl and methylcarbamoyl substituents are typically introduced through nucleophilic substitution or condensation reactions. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and protecting group strategies, are employed to ensure high yield and purity.

The reactivity of 3-methyl-4-(methylcarbamoyl)phenylboronic acid is further enhanced by its ability to undergo various transformations under mild conditions. For instance, it can be used to construct biaryl structures via Suzuki-Miyaura coupling, which is a cornerstone reaction in modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds between aryl halides or triflates and boronic acids, enabling the creation of complex molecular architectures.

Recent research has highlighted the utility of 3-methyl-4-(methylcarbamoyl)phenylboronic acid in the development of novel materials. Boronate esters derived from this compound have been explored for their potential applications in coordination chemistry and polymer science. The ability to form stable complexes with metals makes it a valuable ligand in catalytic systems. Additionally, its incorporation into polymer matrices has shown promise in enhancing material properties such as thermal stability and mechanical strength.

In the realm of drug discovery, 3-methyl-4-(methylcarbamoyl)phenylboronic acid has been investigated for its potential as an intermediate in the synthesis of bioactive molecules. Its structural features suggest interactions with enzymes and receptors involved in metabolic pathways relevant to diseases such as diabetes and cancer. By modifying its substituents, researchers can fine-tune its pharmacological properties to develop targeted therapies.

The pharmaceutical industry has increasingly relied on boron-containing compounds due to their unique biological activity and chemical versatility. 3-methyl-4-(methylcarbamoyl)phenylboronic acid exemplifies this trend, offering a versatile scaffold for medicinal chemists to explore new drug candidates. Its role in cross-coupling reactions also makes it indispensable in industrial settings where efficient synthesis is paramount.

The future prospects for 3-methyl-4-(methylcarbamoyl)phenylboronic acid are promising, with ongoing studies focusing on optimizing its synthetic routes and expanding its applications. Advances in computational chemistry and automated synthesis techniques are expected to accelerate the discovery of new derivatives with enhanced properties. Furthermore, collaborations between academia and industry will likely drive innovation, leading to novel applications in both pharmaceuticals and materials science.

In conclusion,3-methyl-4-(methylcarbamoyl)phenylboronic acid (CAS No. 1365244-50-3) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, materials scientists, and pharmaceutical researchers alike. As research continues to uncover new applications for this compound,3-methyl-4-(methylcarbamoyl)phenylboronic acid is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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